Perfluoro(dibutylmethylamine)
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Overview
Description
Perfluoro(dibutylmethylamine) is a perfluorinated tertiary amine with the molecular formula C₉F₂₁N and a molecular weight of 521.0695 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, such as high thermal stability, chemical inertness, and low surface energy .
Preparation Methods
Perfluoro(dibutylmethylamine) is typically synthesized through electrochemical fluorination (ECF), a process developed by Joseph Simons . In this method, organic molecules are dissolved in anhydrous hydrogen fluoride and fluorinated at the anode of an electrochemical cell, usually made of nickel . The process involves the substitution of all hydrogen atoms with fluorine atoms and the saturation of carbon-carbon multiple bonds with fluorine . This method is widely used for the industrial production of perfluorinated compounds due to its efficiency and scalability .
Chemical Reactions Analysis
Perfluoro(dibutylmethylamine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although it is generally resistant to oxidation due to the strong C-F bonds.
Reduction: Reduction reactions are less common for perfluorinated compounds, but they can occur under extreme conditions.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Perfluoro(dibutylmethylamine) has several applications in scientific research and industry:
Mechanism of Action
The mechanism of action of perfluoro(dibutylmethylamine) involves its interaction with molecular targets through its fluorinated structure. The strong C-F bonds and the electron-withdrawing nature of fluorine atoms influence the compound’s reactivity and interactions with other molecules . These interactions can affect various molecular pathways, depending on the specific application and context .
Comparison with Similar Compounds
Perfluoro(dibutylmethylamine) can be compared with other perfluorinated amines, such as perfluoro-N-methyl-N,N-dibutylamine and bis-nonafluorobutyl-trifluoromethyl-amine . These compounds share similar properties, such as high thermal stability and chemical inertness, but differ in their specific molecular structures and applications . The unique structure of perfluoro(dibutylmethylamine) provides distinct advantages in certain applications, such as its use in specialized chemical reactions and industrial processes .
Properties
CAS No. |
514-03-4 |
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Molecular Formula |
N(C4F9)2(CF3) C9F21N |
Molecular Weight |
521.07 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluoro-N-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-N-(trifluoromethyl)butan-1-amine |
InChI |
InChI=1S/C9F21N/c10-1(11,5(18,19)20)3(14,15)7(24,25)31(9(28,29)30)8(26,27)4(16,17)2(12,13)6(21,22)23 |
InChI Key |
PSJKAILWKIKKNU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(N(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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